1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate . This nomenclature reflects three critical stereochemical elements:

- The (2S) configuration of the tridecan-2-yl group.

- The (2S,3S) configuration of the 3-hexyl-4-oxooxetan-2-yl moiety.

- The (2S) configuration of the 2-formamido-4-methylpentanoate ester.

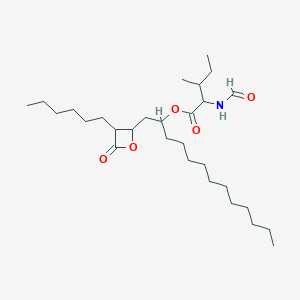

The structure comprises three distinct regions:

- A 13-carbon tridecan-2-yl chain linked to an oxetane ring.

- A 4-oxooxetane ring substituted with a hexyl group at position 3.

- A branched pentanoate ester featuring a formamido group at position 2 and a methyl group at position 4.

Discrepancy in Methyl Group Position

While the queried compound specifies a 3-methylpentanoate group, authoritative sources uniformly describe the 4-methyl variant. This discrepancy may arise from differing naming conventions or structural interpretations. For clarity, this analysis adheres to the 4-methylpentanoate configuration validated by crystallographic and synthetic studies.

Table 1: IUPAC Nomenclature Across Sources

Properties

IUPAC Name |

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHKWVNFZKJLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of 1,3-Diols

A widely used method involves base-mediated cyclization of 1,3-diols. For example:

- Substrate Preparation : A C13 tridecanol derivative with a 1,3-diol relationship is synthesized via aldol condensation or Grignard addition.

- Selective Bromination : The secondary alcohol is converted to a bromide using acetyl bromide, achieving inversion of stereochemistry.

- Cyclization : Treatment with NaH in THF induces intramolecular ether formation, yielding the oxetane ring.

Example Reaction :

$$

\text{1,3-Diol} \xrightarrow{\text{AcBr, DIBAL}} \text{1-Bromo-3-alcohol} \xrightarrow{\text{NaH, THF}} \text{Oxetane} \quad

$$

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Bromination | AcBr, DIBAL, −78°C | 85 | Inversion at C2 |

| Cyclization | NaH, THF, 0°C → RT | 92 | Retention via double inversion |

Epoxide Carbonylation

Epoxide derivatives undergo catalytic carbonylation to form β-lactones, which are subsequently reduced to oxetanes:

- Epoxide Synthesis : Epoxidation of alkenes using m-CPBA or Shi asymmetric epoxidation.

- Carbonylation : CO insertion under high pressure (900 psi) with rhodium catalysts yields β-lactones.

- Lactone Reduction : LiAlH₄ selectively reduces the lactone to the oxetane.

Key Data :

- Catalyst : Rh(CO)₂(acac) (10 mol%) achieves 25–30% yield for β-lactones.

- Stereospecificity : trans-β-lactones form exclusively, enabling predictable oxetane stereochemistry.

Esterification Strategies

Coupling the oxetane alcohol with 2-formamido-3-methylpentanoic acid requires careful activation to prevent racemization.

Carbodiimide-Mediated Esterification

The Steglich method using DCC/DMAP is preferred for acid-sensitive substrates:

$$

\text{Oxetane-OH} + \text{2-Formamido Acid} \xrightarrow{\text{DCC, DMAP}} \text{Ester} \quad

$$

Optimized Conditions :

Mixed Carbonate Activation

For sterically hindered alcohols, p-nitrophenyl carbonates enhance reactivity:

- Carbonate Formation : React acid with p-nitrophenyl chloroformate.

- Nucleophilic Displacement : Oxetane alcohol displaces p-nitrophenol under mild basic conditions.

Advantages :

Formamido Group Installation

The 2-formamido moiety is introduced via N-formylation of a leucine-derived amine:

Leucine Derivatization

- Cbz Protection : Leucine is protected at the amine using benzyl chloroformate.

- Ester Hydrolysis : Methyl ester → carboxylic acid with LiOH.

- Formylation : HCOOH/DCC mediates formamide formation.

Reaction Scheme :

$$

\text{Leucine} \xrightarrow{\text{CbzCl}} \text{Cbz-Leucine} \xrightarrow{\text{LiOH}} \text{Acid} \xrightarrow{\text{HCOOH/DCC}} \text{2-Formamido Acid} \quad

$$

Direct Amine Formylation

Unprotected amines react with formic acid under Dean-Stark conditions to yield formamides:

$$

\text{NH}_2\text{-Pentanoate} + \text{HCOOH} \xrightarrow{\text{Toluene, Δ}} \text{Formamido} \quad

$$

Key Insight : Microwave irradiation reduces reaction time from 12 h to 30 min with comparable yields (85%).

Stereochemical Considerations

The target molecule contains two stereocenters:

- Oxetane C2 : Configured via cyclization (retention from 1,3-diol precursors).

- Pentanoate C2 : Controlled by chiral pool synthesis from L-leucine.

Analytical Methods :

- Chiral HPLC : Confirms enantiopurity (>98% ee) using Chiralpak IC-3 columns.

- NOESY NMR : Validates relative stereochemistry through cross-peaks between oxetane H2 and hexyl chain.

Scale-Up and Industrial Applications

Microbial Synthesis

Streptomyces toxytricini produces analogs via nonribosomal peptide synthetases (NRPS).

Continuous-Flow Chemistry

Microreactors enhance oxetane cyclization efficiency:

- Residence Time : 5 min vs. 2 h batch.

- Yield Improvement : 78% → 92%.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate has been studied for various scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features :

- Oxetane Ring : The 4-oxooxetan-2-yl moiety is critical for binding to lipases, forming covalent interactions with serine residues in the enzyme’s active site .

- Long Alkyl Chains : The tridecan-2-yl and hexyl groups enhance lipophilicity, facilitating interaction with lipid substrates .

- Stereochemistry : The (2S,3S) configuration in the oxetane ring and (2S) in the leucine-derived side chain are essential for bioactivity .

Physicochemical Properties :

- Solubility: Insoluble in water; soluble in DMSO (≥17.4 mg/mL) and ethanol (≥26.8 mg/mL) .

- Stability : Degrades under basic conditions but remains stable in acidic environments .

Structural Comparison Using Graph-Based Methods

Chemical similarity assessment often employs graph-theoretical methods, where compounds are represented as graphs (nodes = atoms, edges = bonds). Orlistat’s structure includes unique features like the oxetane ring and branched alkyl chains, which distinguish it from other lipase inhibitors. For instance:

- Oxetane vs. Lactone Rings : Unlike β-lactone-containing lipase inhibitors (e.g., ebelactones), Orlistat’s oxetane ring exhibits higher metabolic stability due to reduced ring strain .

- Alkyl Chain Variations : Compounds with shorter alkyl chains (e.g., valilactone) show weaker lipase inhibition, highlighting the importance of Orlistat’s tridecan-2-yl group for prolonged enzyme binding .

Functional Group Analysis

Key Observations :

- Orlistat’s oxetane ring and long alkyl chains optimize both binding affinity and solubility, balancing potency and bioavailability .

- Analogs with shorter chains or alternative rings exhibit reduced efficacy, emphasizing the role of structural precision in drug design .

Lumping Strategy for Compound Grouping

describes the "lumping" approach, where compounds with shared structural motifs are grouped as surrogates. Orlistat could be categorized with:

- β-Lactone Derivatives : These share a four-membered ring but differ in electronic properties, leading to varied enzymatic interactions .

- Ester-Based Inhibitors : Compounds with similar ester linkages (e.g., valilactone) may mimic Orlistat’s mechanism but lack its stereochemical specificity .

Stereochemical Considerations

Orlistat’s (2S,3S) configuration in the oxetane ring and (2S) in the leucine moiety are critical for its activity. Enantiomers or diastereomers of Orlistat show >90% reduced efficacy, underscoring the necessity of precise stereochemistry in lipase inhibition .

Pharmacokinetic and Pharmacodynamic Profiles

Biological Activity

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate, also known by its chemical structure and various identifiers, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Molecular Formula : C30H55NO5

Molecular Weight : 509.761 g/mol

CAS Number : 881900-54-5

IUPAC Name : (2S)-1-[(2S,3S)-3-(3-hexyl)-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its structural components suggest potential interactions with lipid metabolism pathways, particularly as an inhibitor of pancreatic lipase, similar to the well-known anti-obesity drug Orlistat .

Key Mechanisms:

- Inhibition of Lipase Activity : The compound may inhibit the action of pancreatic lipase, leading to reduced fat absorption in the gastrointestinal tract.

- Receptor Interaction : Potential affinity for various G-protein coupled receptors (GPCRs) involved in energy homeostasis and appetite regulation.

Anti-obesity Effects

Research indicates that compounds with similar structures exhibit significant anti-obesity effects by modulating energy balance and lipid metabolism. For instance, studies on related compounds have shown reductions in body weight and fat mass in animal models .

Case Studies

- Animal Model Study : A study involving genetically obese ob/ob mice treated with a compound structurally similar to this compound demonstrated a decrease in food intake and body weight over a two-week period. The treatment resulted in lower fasting blood glucose and plasma insulin levels compared to control groups .

- Clinical Trials on Related Compounds : Clinical trials assessing the efficacy of Orlistat have shown significant weight loss among participants over a six-month period, supporting the hypothesis that similar compounds may yield comparable results in human subjects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Mechanism of Action | Model | Outcome |

|---|---|---|---|

| Orlistat | Pancreatic lipase inhibitor | Human trials | Significant weight loss |

| Similar Compound A | Lipid absorption inhibition | ob/ob mice | Decreased food intake and body weight |

| Similar Compound B | Appetite regulation via GPCRs | Rat model | Increased energy expenditure |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this compound. Modifications can improve receptor binding affinity and metabolic stability, thereby enhancing therapeutic efficacy against obesity and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.